Cas no 869-09-0 (1,5-dimethyl 2,4-dibromopentanedioate)

1,5-dimethyl 2,4-dibromopentanedioate structure
869-09-0 structure
Product name:1,5-dimethyl 2,4-dibromopentanedioate
CAS No:869-09-0
MF:C7H10Br2O4
MW:317.959901332855
MDL:MFCD00192789
CID:660186
PubChem ID:4520841

1,5-dimethyl 2,4-dibromopentanedioate Chemical and Physical Properties

Names and Identifiers

    • Pentanedioic acid, 2,4-dibromo-, dimethyl ester
    • DIMETHYL 2,4-DIBROMOGLUTARATE
    • dimethyl 2,4-dibromopentanedioate
    • 1,5-dimethyl 2,4-dibromopentanedioate
    • Glutaric acid, 2,4-dibromo-, dimethyl ester (7CI, 8CI)
    • Pentanedioic acid, 2,4-dibromo-, dimethyl ester (9CI)
    • 2,4-Dibromoglutaric acid dimethyl ester
    • MDL: MFCD00192789
    • Inchi: 1S/C7H10Br2O4/c1-12-6(10)4(8)3-5(9)7(11)13-2/h4-5H,3H2,1-2H3
    • InChI Key: ZBBXTTCCOXKVJB-UHFFFAOYSA-N
    • SMILES: O=C(C(CC(C(OC)=O)Br)Br)OC

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 6

1,5-dimethyl 2,4-dibromopentanedioate PricePrice >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1189558-1g
Dimethyl 2,4-Dibromopentanedioate
869-09-0 95%
1g
$480 2023-09-01
eNovation Chemicals LLC
D770205-500g
Pentanedioic acid, 2,4-dibromo-, dimethyl ester
869-09-0 95%
500g
$615 2023-05-17
Enamine
EN300-142573-100.0g
1,5-dimethyl 2,4-dibromopentanedioate
869-09-0 95%
100g
$6130.0 2023-06-06
Enamine
EN300-142573-2.5g
1,5-dimethyl 2,4-dibromopentanedioate
869-09-0 95%
2.5g
$350.0 2023-06-06
Enamine
EN300-142573-100mg
1,5-dimethyl 2,4-dibromopentanedioate
869-09-0 95.0%
100mg
$69.0 2023-09-30
Enamine
EN300-142573-25.0g
1,5-dimethyl 2,4-dibromopentanedioate
869-09-0 95%
25g
$1803.0 2023-06-06
Enamine
EN300-142573-250mg
1,5-dimethyl 2,4-dibromopentanedioate
869-09-0 95.0%
250mg
$99.0 2023-09-30
Aaron
AR008F73-5g
Pentanedioic acid, 2,4-dibromo-, dimethyl ester
869-09-0 95%
5g
$17.00 2025-01-23
Crysdot LLC
CD00001210-5g
Dimethyl 2,4-dibromopentanedioate
869-09-0 97%
5g
$1129 2024-07-19
eNovation Chemicals LLC
D770205-25g
Pentanedioic acid, 2,4-dibromo-, dimethyl ester
869-09-0 95%
25g
$95 2024-06-07

1,5-dimethyl 2,4-dibromopentanedioate Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Thionyl chloride ,  Bromine ,  Phosphorus tribromide
Reference
Electrochemical reductive cyclization of dimethyl dibromoalkanedioates
Satoh, Shohei; et al, Hokkaido Daigaku Kogakubu Kenkyu Hokoku, 1980, (102), 33-43

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Bromine Solvents: Dichloromethane
Reference
Synthesis and in Vitro Pharmacology of Substituted Quinoline-2,4-dicarboxylic Acids as Inhibitors of Vesicular Glutamate Transport
Carrigan, Christina N.; et al, Journal of Medicinal Chemistry, 2002, 45(11), 2260-2276

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Bromine ;  4 h, 95 °C
1.2 14 h, rt
Reference
Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for the opioid receptors
Loriga, Giovanni; et al, Bioorganic & Medicinal Chemistry, 2006, 14(3), 676-691

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Bromine
1.2 -
1.3 Reagents: Sodium bicarbonate
Reference
Structure-based design of a novel series of azetidine inhibitors of the hepatitis C virus NS3/4A serine protease
Parsy, Christophe; et al, Bioorganic & Medicinal Chemistry Letters, 2014, 24(18), 4444-4449

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Methanol
2.1 Reagents: Bromine Solvents: Dichloromethane
Reference
Synthesis and in Vitro Pharmacology of Substituted Quinoline-2,4-dicarboxylic Acids as Inhibitors of Vesicular Glutamate Transport
Carrigan, Christina N.; et al, Journal of Medicinal Chemistry, 2002, 45(11), 2260-2276

1,5-dimethyl 2,4-dibromopentanedioate Raw materials

1,5-dimethyl 2,4-dibromopentanedioate Preparation Products

1,5-dimethyl 2,4-dibromopentanedioate Related Literature

  • 1. Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis
    Jun'ichi Hoshino,Junko Hiraoka,Yasuo Hata,Seiji Sawada,Yukio Yamamoto J. Chem. Soc. Perkin Trans. 1 1995 693

Additional information on 1,5-dimethyl 2,4-dibromopentanedioate

Comprehensive Guide to Pentanedioic acid, 2,4-dibromo-, dimethyl ester (CAS No. 869-09-0): Properties, Applications, and Market Insights

Pentanedioic acid, 2,4-dibromo-, dimethyl ester (CAS No. 869-09-0) is a specialized organic compound with significant applications in industrial and research settings. This ester derivative, featuring bromine substitutions, is widely recognized for its role as an intermediate in organic synthesis. Its molecular formula is C7H10Br2O4, and it exhibits unique chemical properties that make it valuable for various synthetic pathways. Researchers and manufacturers often seek 2,4-dibromo-dimethyl glutarate (an alternative name) due to its reactivity and versatility in producing fine chemicals.

The growing interest in brominated esters like this compound is driven by their utility in pharmaceuticals, agrochemicals, and material science. With increasing demand for sustainable and efficient chemical processes, Pentanedioic acid, 2,4-dibromo-, dimethyl ester has gained attention as a key building block. Its compatibility with green chemistry principles—such as atom economy and reduced waste—aligns with modern industry trends. Users searching for "CAS 869-09-0 suppliers" or "dimethyl 2,4-dibromoglutarate uses" will find this guide particularly insightful.

From a structural perspective, the presence of two bromine atoms at the 2 and 4 positions of the pentanedioic acid backbone enhances its electrophilic character. This feature enables nucleophilic substitution reactions, making it a preferred choice for synthesizing complex molecules. Laboratories often employ dimethyl 2,4-dibromopentanedioate (another synonym) in multi-step organic transformations, including cyclizations and cross-coupling reactions. Recent studies highlight its potential in creating bioactive compounds, addressing common search queries like "how to use dibromo-dimethyl ester in synthesis."

In the pharmaceutical sector, derivatives of Pentanedioic acid, 2,4-dibromo-, dimethyl ester are explored for drug development, particularly in designing enzyme inhibitors and antimicrobial agents. The compound’s ability to introduce bromine functional groups into target molecules is invaluable for structure-activity relationship (SAR) studies. Furthermore, its stability under standard storage conditions (typically at room temperature in sealed containers) ensures ease of handling, a frequent concern for researchers querying "storage conditions for CAS 869-09-0."

The agrochemical industry also benefits from this compound’s applications, especially in synthesizing crop protection agents. As global agriculture faces challenges like pesticide resistance, brominated intermediates play a pivotal role in developing next-generation solutions. Users interested in "eco-friendly brominated compounds" or "agrochemical synthesis intermediates" will find this compound’s profile relevant to their needs.

Market analyses indicate steady growth in demand for Pentanedioic acid, 2,4-dibromo-, dimethyl ester, particularly in regions with robust chemical manufacturing sectors. Suppliers emphasize high-purity grades (≥98%) to meet research and industrial standards. Pricing trends, often searched as "CAS 869-09-0 price per kg," reflect its niche status and production scalability. Regulatory compliance, such as REACH and FDA guidelines, ensures its safe use, addressing queries like "is dimethyl 2,4-dibromoglutarate regulated."

Innovations in catalytic processes have further optimized the synthesis of 2,4-dibromo-dimethyl pentanedioate, reducing energy consumption and byproducts. These advancements align with the industry’s shift toward sustainable practices, a hot topic among professionals searching for "green synthesis of brominated esters." Additionally, the compound’s role in polymer modification—enhancing flame retardancy without compromising material properties—has spurred interest in material science forums.

For quality assurance, analytical techniques like GC-MS, HPLC, and NMR are routinely used to characterize Pentanedioic acid, 2,4-dibromo-, dimethyl ester. These methods verify purity and identify trace impurities, crucial for applications requiring stringent specifications. Researchers often inquire about "analytical methods for CAS 869-09-0," underscoring the need for reliable data in peer-reviewed studies.

In conclusion, Pentanedioic acid, 2,4-dibromo-, dimethyl ester (CAS No. 869-09-0) stands out as a multifaceted compound with expanding applications. Its synthesis versatility, coupled with industry-driven demand for sustainable intermediates, positions it as a valuable asset in organic chemistry. Whether for pharmaceutical design, agrochemical innovation, or material enhancement, this ester continues to inspire scientific and commercial exploration.

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